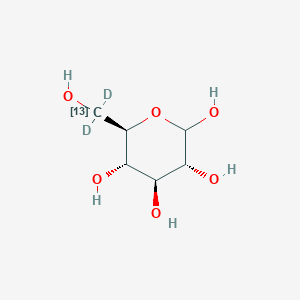

D-赖克斯糖-2-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Lyxose-2-13C is a labeled compound where the carbon atom at position 2 is replaced with the stable isotope carbon-13. D-Lyxose itself is a rare sugar, a pentose monosaccharide, which is an epimer of D-xylose. The labeling with carbon-13 makes it particularly useful in various scientific studies, including metabolic research and reaction mechanism studies.

科学研究应用

D-Lyxose-2-13C has a wide range of applications in scientific research:

Chemistry: Used in studying reaction mechanisms and kinetics, especially in isotope labeling studies.

Biology: Helps in tracing metabolic pathways and understanding carbohydrate metabolism.

Industry: Applied in the production of functional sugars and as a precursor for various biochemical compounds.

作用机制

Target of Action

D-Lyxose-2-13C is a stable isotope of D-Lyxose . D-Lyxose is an endogenous metabolite , which means it is naturally produced within the body. The primary targets of D-Lyxose-2-13C are likely to be the same as those of D-Lyxose, which include various metabolic enzymes and proteases .

Mode of Action

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that D-Lyxose-2-13C may interact with its targets in a similar manner, serving as a tracer in biochemical reactions.

Biochemical Pathways

D-Lyxose is involved in various biochemical pathways. It is converted into xylulose by D-Lyxose isomerase , an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This suggests that D-Lyxose-2-13C could be involved in similar biochemical pathways, affecting the metabolism of these sugars.

Pharmacokinetics

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of D-Lyxose-2-13C could be influenced by its isotopic labeling, potentially affecting its bioavailability.

生化分析

Biochemical Properties

D-Lyxose-2-13C interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is D-Lyxose isomerase (d-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-Lyxose, as well as D-fructose and D-mannose .

Cellular Effects

The effects of D-Lyxose-2-13C on cells and cellular processes are primarily mediated through its interactions with D-Lyxose isomerase. This enzyme plays a crucial role in microbial pentose metabolism . The isomerization reactions it catalyzes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Lyxose-2-13C involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The D-Lyxose isomerase enzyme, which interacts with D-Lyxose-2-13C, is highly specific for the substrate D-Lyxose . This specificity influences the enzyme’s activity and the subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Lyxose-2-13C can change over time. For instance, the D-Lyxose isomerase from Bacillus velezensis exhibited a maximum activity at 55 °C and pH 6.5, and approximately 110.75 g/L D-mannose was obtained from 500 g/L D-fructose in 6 h by the recombinant enzyme .

Metabolic Pathways

D-Lyxose-2-13C is involved in various metabolic pathways. The D-Lyxose isomerase enzyme, which interacts with D-Lyxose-2-13C, plays a crucial role in microbial pentose metabolism . It catalyzes the isomerization reaction between D-Lyxose and D-xylulose, D-mannose and D-fructose, as well as L-ribose and L-ribulose .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of D-Lyxose-2-13C can be achieved through chemical synthesis or enzymatic methods. One common chemical synthesis method involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield D-Lyxose-2-13C . Enzymatic methods involve the use of specific enzymes like D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose .

Industrial Production Methods

Industrial production of D-Lyxose-2-13C typically involves the use of labeled metabolic precursors and appropriate catalysts to achieve the desired isotopic labeling. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

化学反应分析

Types of Reactions

D-Lyxose-2-13C undergoes various chemical reactions, including:

Isomerization: Catalyzed by D-lyxose isomerase, converting D-lyxose to D-xylulose.

Oxidation: Can be oxidized to corresponding acids under specific conditions.

Reduction: Reduction reactions can convert it to corresponding alcohols.

Common Reagents and Conditions

Isomerization: Enzymatic reactions using D-lyxose isomerase under mild conditions.

Oxidation: Using oxidizing agents like hydrogen peroxide or ferric acetate.

Reduction: Employing reducing agents such as sodium borohydride.

Major Products

Isomerization: Produces D-xylulose.

Oxidation: Yields D-lyxonic acid.

Reduction: Results in D-lyxitol.

相似化合物的比较

Similar Compounds

D-Xylose: An epimer of D-Lyxose, commonly used in similar biochemical studies.

D-Ribose: Another pentose sugar with applications in metabolic research.

L-Rhamnose: A functional sugar with broad substrate specificity.

Uniqueness

D-Lyxose-2-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Its specific labeling at the carbon-2 position makes it particularly valuable for studying detailed reaction mechanisms and metabolic pathways.

属性

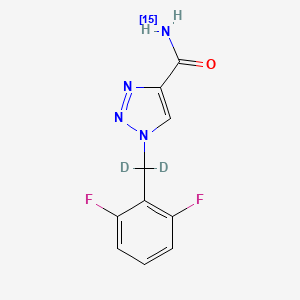

CAS 编号 |

83379-39-9 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

151.122 |

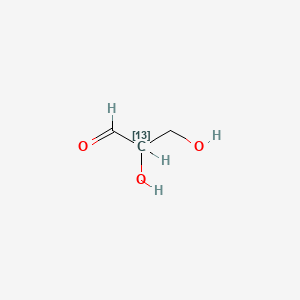

IUPAC 名称 |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1 |

InChI 键 |

PYMYPHUHKUWMLA-RYINFSMFSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[4,5-2H2]Glucose](/img/structure/B583772.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)